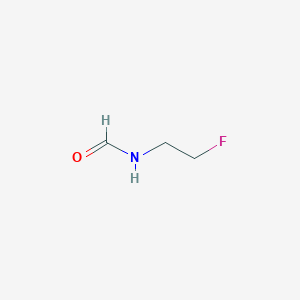
N-(2-Fluoroethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoroethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)formamide typically involves the formylation of 2-fluoroethylamine. One common method is the reaction of 2-fluoroethylamine with formic acid under dehydrating conditions. This reaction can be carried out in the presence of a catalyst such as sulfuric acid or using a dehydrating agent like toluene . Another method involves the use of ethyl orthoformate and a solid acid catalyst like sulfonated rice husk ash .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where 2-fluoroethylamine is reacted with formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solid acid catalysts allows for easy separation and recycling, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoroethyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-fluoroethyl)formic acid.
Reduction: Reduction can yield 2-fluoroethylamine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-(2-fluoroethyl)formic acid.
Reduction: 2-fluoroethylamine.
Substitution: Various substituted formamides depending on the reagents used.
Applications De Recherche Scientifique
N-(2-Fluoroethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Fluoroethyl)formamide involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylformamide
- N-Ethylformamide
- N-Phenylformamide
Uniqueness
N-(2-Fluoroethyl)formamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the reactivity and stability of the compound, making it different from other formamides .
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials. Further research into its properties and applications could lead to new discoveries and innovations.
Propriétés
Numéro CAS |
143984-06-9 |
|---|---|
Formule moléculaire |
C3H6FNO |
Poids moléculaire |
91.08 g/mol |
Nom IUPAC |
N-(2-fluoroethyl)formamide |
InChI |
InChI=1S/C3H6FNO/c4-1-2-5-3-6/h3H,1-2H2,(H,5,6) |
Clé InChI |
RADRVKFGDZJOTC-UHFFFAOYSA-N |
SMILES canonique |
C(CF)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
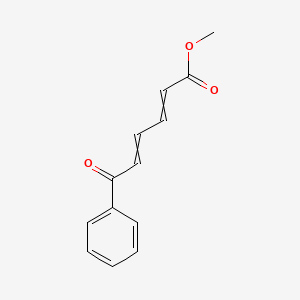
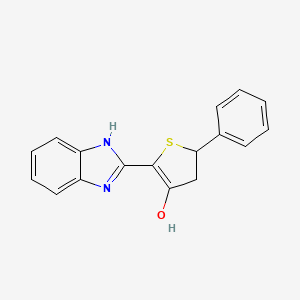
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
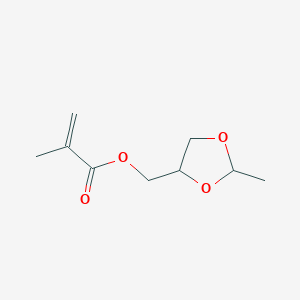
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
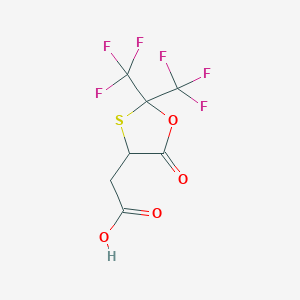
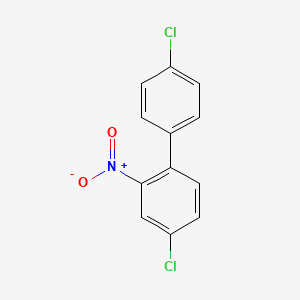
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
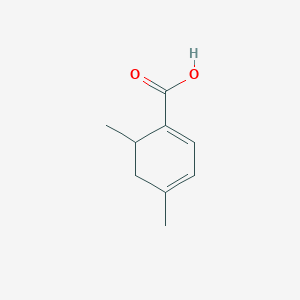

![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
